molecular formula C20H24N4O B2789915 1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone CAS No. 866017-92-7

1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone

Cat. No.: B2789915
CAS No.: 866017-92-7
M. Wt: 336.439
InChI Key: BHNZSAHGRLYPTG-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone (CAS: 866017-92-7, C₂₀H₂₄N₄O) is a heterocyclic compound featuring a partially hydrogenated imidazo[1,2-a]pyridine core fused to a phenylpiperazine group via an ethanone bridge .

Properties

IUPAC Name

1-(2-methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-20(24-10-6-5-9-19(24)21-16)18(25)15-22-11-13-23(14-12-22)17-7-3-2-4-8-17/h2-10,19,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNZSAHGRLYPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... Subsequent functionalization introduces the methyl group and the phenylpiperazine moiety[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH₃) and halogenating agents like bromine (Br₂)[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a).

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone may exhibit antidepressant effects. The piperazine moiety is often associated with selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. Studies suggest that modifications in the imidazo-pyridine structure can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant efficacy.

Antipsychotic Properties

The compound's structural components suggest potential antipsychotic properties. The presence of the piperazine ring is a common feature in many antipsychotic drugs, which act as dopamine receptor antagonists. Preclinical studies have shown that derivatives of imidazo-pyridine can modulate dopaminergic activity, indicating a pathway for developing new antipsychotic medications.

Anticancer Activity

Preliminary investigations into the anticancer properties of imidazo-pyridine derivatives have shown promising results. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is under exploration. In vitro studies have demonstrated that structural analogs can induce apoptosis in various cancer cell lines, suggesting that further research on this compound could yield valuable insights into its potential as an anticancer agent.

Neuroprotective Effects

Neuroprotection is another area where this compound may find application. Research has indicated that certain imidazo-pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. Investigating the neuroprotective mechanisms of this compound could lead to novel therapeutic strategies for these conditions.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of imidazo-pyridine derivatives showed that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of the piperazine moiety in enhancing serotonin receptor activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that derivatives of imidazo-pyridine compounds could inhibit cell growth effectively. One particular derivative was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism by which this class of compounds may exert anticancer effects.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine and Piperazine Moieties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Substituents Physical State Melting Point Molecular Weight (g/mol) Key References
Target Compound: 1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone 2-Methyl, 4-phenylpiperazine Solid (assumed) Not reported 336.44
(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methanone (8p) 6-Chloro, 4-methoxy-2-nitrophenyl-triazole Yellow solid 104–105°C 546.97 (calc.)
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)ethyl)piperazin-1-yl)methanone (10a) 2,7-Dimethyl, 4-propyltriazole-ethyl Viscous liquid Not applicable 423.51 (calc.)
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone 2,7-Dimethyl, 4-fluorophenylsulfanyl Solid/Liquid* Not reported 370.47
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Cyano, nitro, phenethyl, ester groups Yellow solid 243–245°C 583.57

Notes:

  • Compound 8p: The chloro and triazole substituents enhance polarity, contributing to its solid state and moderate melting point.
  • Compound 10a : The absence of electronegative substituents and the presence of a triazole-linked ethyl group result in a viscous liquid state, likely improving solubility in organic solvents .
  • Fluorophenylsulfanyl Derivative : The 4-fluorophenylsulfanyl group may enhance metabolic stability compared to the target compound’s phenylpiperazine group, though its safety profile includes risks of dermal and ocular toxicity .

Functional Group Impact on Bioactivity and Solubility

  • Phenylpiperazine vs. Triazole: Phenylpiperazine in the target compound may favor receptor binding in CNS targets (e.g., serotonin or dopamine receptors), while triazole-containing analogues (e.g., 8p, 10a) are associated with antiparasitic activity (antileishmanial, antitrypanosomal) .
  • Halogen Substituents : Chloro (in 8p) and fluoro (in fluorophenylsulfanyl derivative) groups improve lipophilicity and metabolic resistance but may increase toxicity risks .
  • Hydrogenation State : The tetrahydroimidazo-pyridine derivative () exhibits partial saturation, which could enhance stability but reduce aromatic interactions critical for binding .

Biological Activity

1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique molecular structure of this compound suggests interactions with various biological targets, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}N4_4O, with a molecular weight of approximately 336.43 g/mol. The compound features a piperazine ring and an imidazo[1,2-a]pyridine moiety, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N4_4O
Molecular Weight336.43 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For instance, compounds within this family have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism is believed to involve modulation of signaling pathways and induction of apoptosis in cancer cells .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial activities. In vitro studies have demonstrated that these compounds exhibit moderate activity against both Gram-positive and Gram-negative bacteria. The potential mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are notable. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutics. SAR studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence potency and selectivity against specific biological targets. For example:

  • Substitution on the piperazine ring can enhance binding affinity to receptors.
  • Altering functional groups on the imidazo scaffold may improve solubility and bioavailability.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives, including this compound. The results showed that this compound exhibited IC50 values in the low micromolar range against the HCT116 colon cancer cell line, indicating potent anticancer activity .

Study 2: Antimicrobial Activity Evaluation

In another investigation, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for antimicrobial activity using the agar well diffusion method. The results indicated that several compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

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